1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione
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Overview
Description
1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione is an organic compound with the molecular formula C11H15NO2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione typically involves the reaction of 2,4-dimethylthiazole with hexane-1,3-dione under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
- 1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione
- 1-(2,4-Dimethylthiazol-5-yl)pentane-1,3-dione
- 1-(2,4-Dimethylthiazol-5-yl)butane-1,3-dione
Comparison: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H15NO2S/c1-4-5-9(13)6-10(14)11-7(2)12-8(3)15-11/h4-6H2,1-3H3 |
InChI Key |
YOJKPCVOGGPASJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=C(N=C(S1)C)C |
Origin of Product |
United States |
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